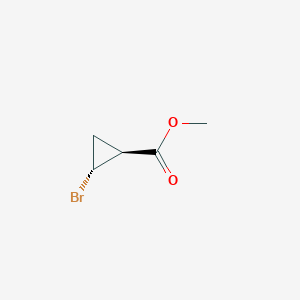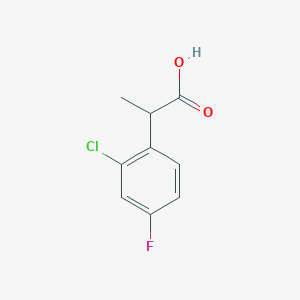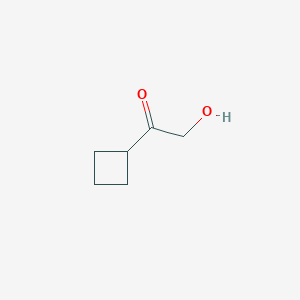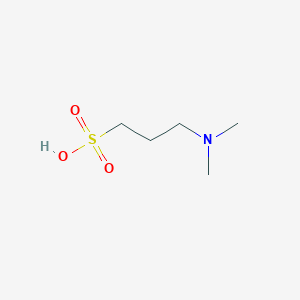
trans-2-Bromo-cyclopropanecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Bromo-cyclopropanecarboxylic acid methyl ester: is an organic compound with the molecular formula C5H7BrO2. It is a light yellow liquid and is known for its applications in various chemical reactions and research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Bromo-cyclopropanecarboxylic acid methyl ester typically involves the bromination of cyclopropanecarboxylic acid methyl ester. The reaction is carried out under controlled conditions to ensure the trans configuration of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the use of brominating agents and appropriate solvents to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: trans-2-Bromo-cyclopropanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form cyclopropanecarboxylic acid methyl ester.
Oxidation Reactions: It can be oxidized to form different products depending on the reagents used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
- Substitution reactions yield various substituted cyclopropanecarboxylic acid methyl esters.
- Reduction reactions yield cyclopropanecarboxylic acid methyl ester.
- Oxidation reactions yield carboxylic acids or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-Bromo-cyclopropanecarboxylic acid methyl ester is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of cyclopropane derivatives .
Biology and Medicine: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals .
Wirkmechanismus
The mechanism of action of trans-2-Bromo-cyclopropanecarboxylic acid methyl ester involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
- Cyclopropanecarboxylic acid methyl ester
- 2-Bromo-cyclopropanecarboxylic acid
- trans-2-Chloro-cyclopropanecarboxylic acid methyl ester
Uniqueness: trans-2-Bromo-cyclopropanecarboxylic acid methyl ester is unique due to its trans configuration and the presence of a bromine atom, which imparts distinct reactivity and properties compared to its analogs .
Eigenschaften
Molekularformel |
C5H7BrO2 |
|---|---|
Molekulargewicht |
179.01 g/mol |
IUPAC-Name |
methyl (1S,2R)-2-bromocyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3/t3-,4-/m1/s1 |
InChI-Schlüssel |
HSVUTKNZCLEVQM-QWWZWVQMSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@H]1Br |
Kanonische SMILES |
COC(=O)C1CC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-o-(4,4-Dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B15124497.png)


![Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15124536.png)

![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)


![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)

![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)

![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)
